Dimethyl 5-bromoisophthalate
Overview
Description
Dimethyl 5-bromoisophthalate is a chemical compound that serves as a versatile intermediate in the synthesis of various polymers and organic molecules. It is characterized by the presence of a bromine atom and two ester groups attached to an isophthalate moiety. This compound is used in the synthesis of hyperbranched polyesters, metallophthalocyanines with antioxidant and antibacterial properties, and as a fluorogenic substrate for proteinases .
Synthesis Analysis
The synthesis of polymers based on dimethyl 5-bromoisophthalate involves melt condensation polymerization, which exhibits unique molecular weight growth characteristics. The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents involves characterizing the novel compounds using various spectroscopic techniques . Additionally, the synthesis of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate as fluorogenic substrates for proteinases has been reported, indicating the versatility of dimethyl 5-bromoisophthalate derivatives in synthesizing biologically relevant compounds .
Molecular Structure Analysis
The molecular structure of dimethyl 5-bromoisophthalate derivatives has been studied using single crystal X-ray structural analysis, revealing the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in materials science . The structure and hydrogen bonding in related compounds, such as 5-(dimethylphenylammonium)-valeric acid bromide hydrate, have been characterized by X-ray diffraction and computational methods .
Chemical Reactions Analysis
Dimethyl 5-bromoisophthalate undergoes various chemical reactions, including polymerization, cyclization, and core-termination reactions, to form hyperbranched polyesters with controlled molecular weights . The compound also reacts with metal nitrates and dipyridyl-type auxiliary ligands to form coordination polymers with interesting magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from dimethyl 5-bromoisophthalate include solubility in common organic solvents and low intrinsic viscosities, which are indicative of their potential applications in materials science . The thermal stability of these polymers and related coordination polymers has been reported to be up to 350–410°C . The third-order nonlinear optical properties of bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron complex, a derivative of dimethyl 5-bromoisophthalate, have been studied, revealing strong nonlinear absorption and refractive performance .
Scientific Research Applications
Dimethyl 5-bromoisophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is a white to orange to green powder or crystal . It has a melting point of 87.0 to 91.0 °C and a boiling point of 159 °C/0.4 mmHg . It is soluble in methanol .
This compound is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product. In this case, Dimethyl 5-bromoisophthalate could be used in the synthesis of various pharmaceutical drugs.
Dimethyl 5-bromoisophthalate is primarily used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product. In this case, Dimethyl 5-bromoisophthalate could be used in the synthesis of various pharmaceutical drugs .
Safety And Hazards
Dimethyl 5-bromoisophthalate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
properties
IUPAC Name |
dimethyl 5-bromobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJINGKSNJNXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068667 | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-bromoisophthalate | |
CAS RN |
51760-21-5 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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